

Application Notes and Protocols for the Nitration of 1,3,5-Tribromobenzene

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Compound of Interest

Compound Name: 1,3,5-Tribromobenzene

Cat. No.: B165230

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Abstract

This document provides a detailed experimental procedure for the mononitration of **1,3,5-tribromobenzene** to synthesize 2,4,6-tribromonitrobenzene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It includes information on reagents, reaction conditions, purification methods, and expected outcomes. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. **1,3,5-Tribromobenzene** is a highly halogenated aromatic compound, and the introduction of a nitro group can be challenging to control. The three bromine atoms are deactivating and ortho, para-directing. However, the positions are sterically hindered. Careful control of reaction conditions is necessary to favor the formation of the mononitro product, 2,4,6-tribromonitrobenzene, over dinitrated byproducts. This protocol outlines a method adapted from procedures for dinitration, utilizing milder conditions to achieve the desired mononitration.

Quantitative Data Summary

Parameter	Value
Reactants	
1,3,5-Tribromobenzene	1.0 g (3.18 mmol)
Concentrated Sulfuric Acid	5 mL
Concentrated Nitric Acid	3 mL
Product	
Product Name	2,4,6-Tribromonitrobenzene
Molecular Formula	C ₆ H ₂ Br ₃ NO ₂
Molecular Weight	359.80 g/mol [1]
Theoretical Yield	1.14 g
Reaction Conditions	
Reaction Temperature	0-10 °C
Reaction Time	30-60 minutes
Work-up & Purification	
Quenching	Crushed Ice (~20 g)
Washing Solvents	Cold Water, 5% Sodium Bicarbonate Solution
Recrystallization Solvent	Ethanol

Experimental Protocol

1. Reaction Setup:

- In a 50 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 5 mL of concentrated sulfuric acid.
- Cool the sulfuric acid to 0-5 °C with stirring.

- Slowly add 3 mL of concentrated nitric acid to the cooled sulfuric acid. Maintain the temperature of the nitrating mixture below 10 °C.

2. Nitration Reaction:

- To the cold nitrating mixture, add 1.0 g (3.18 mmol) of **1,3,5-tribromobenzene** in small portions over 15 minutes.
- Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

3. Work-up:

- Prepare a beaker containing approximately 20 g of crushed ice.
- Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring.
- A precipitate of the crude 2,4,6-tribromonitrobenzene will form.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
- To remove any remaining acidic impurities, wash the solid with a small amount of cold 5% sodium bicarbonate solution, followed by another wash with cold water.

4. Purification:

- The crude product can be purified by recrystallization.
- Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
- Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

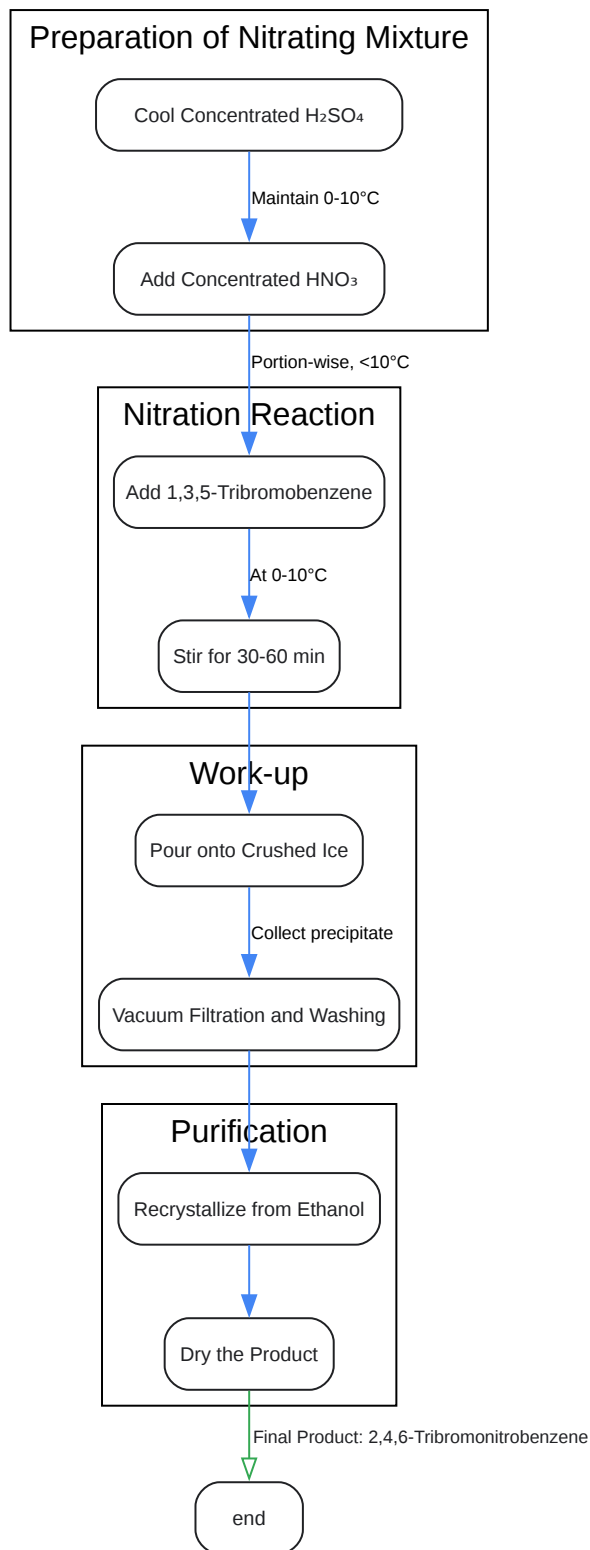
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the purified 2,4,6-tribromonitrobenzene in a desiccator.

5. Characterization:

- The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy.

Experimental Workflow Diagram

Experimental Workflow for the Nitration of 1,3,5-Tribromobenzene

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Caption: Workflow for the synthesis of 2,4,6-tribromonitrobenzene.

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References

- 1. youtube.com [youtube.com]
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